

An In-depth Technical Guide to Prop-2-ene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Prop-2-ene-1-sulfonyl chloride

Cat. No.: B079268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **prop-2-ene-1-sulfonyl chloride**, a versatile reagent in organic synthesis. The document details its chemical identity, physical properties, synthesis protocols, and key chemical reactions, with a focus on applications relevant to pharmaceutical and chemical research.

Chemical Identity and Synonyms

The compound with the common name "**Prop-2-ene-1-sulfonyl chloride**" is systematically named under IUPAC nomenclature. It is also known by several other names in the literature and commercial sources.

- IUPAC Name: **prop-2-ene-1-sulfonyl chloride**^[1]
- Synonyms: Allylsulfonyl chloride, 2-Propen-1-sulfonylchlorid, Chlorure de 2-propène-1-sulfonyle, Cloruro de 2-propeno-1-sulfonilo^{[2][3]}
- CAS Number: 14418-84-9^[1]
- Molecular Formula: C₃H₅ClO₂S^[1]
- SMILES: C=CCS(=O)(=O)Cl^[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **prop-2-ene-1-sulfonyl chloride** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	140.59 g/mol	[1] [4]
Boiling Point	74-76 °C at 15 Torr	[3] [4]
175.4 °C at 760 mmHg	[2]	
Density	1.331 g/cm ³	[2]
Refractive Index	1.468	[2]
Flash Point	59.9 °C	[2]
Vapor Pressure	1.54 mmHg at 25 °C	[2]
Appearance	Colorless to pale yellow liquid	[5]
Solubility	Soluble in various organic solvents and water (hydrolyzes)	[3]

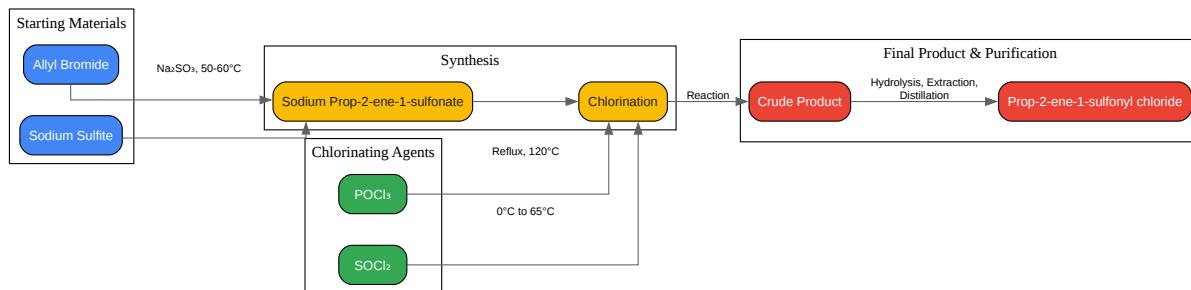
Synthesis Protocols

Prop-2-ene-1-sulfonyl chloride is not widely commercially available and is often synthesized in the laboratory.[\[3\]](#) Several methods have been reported for its preparation.

This is a common and widely documented two-step laboratory method.

Step 1: Preparation of Sodium Allylsulfonate

The synthesis starts from the reaction of allylbromide with an aqueous solution of sodium sulfite.


- Reactants: Allylbromide, Sodium Sulfite (aqueous solution)

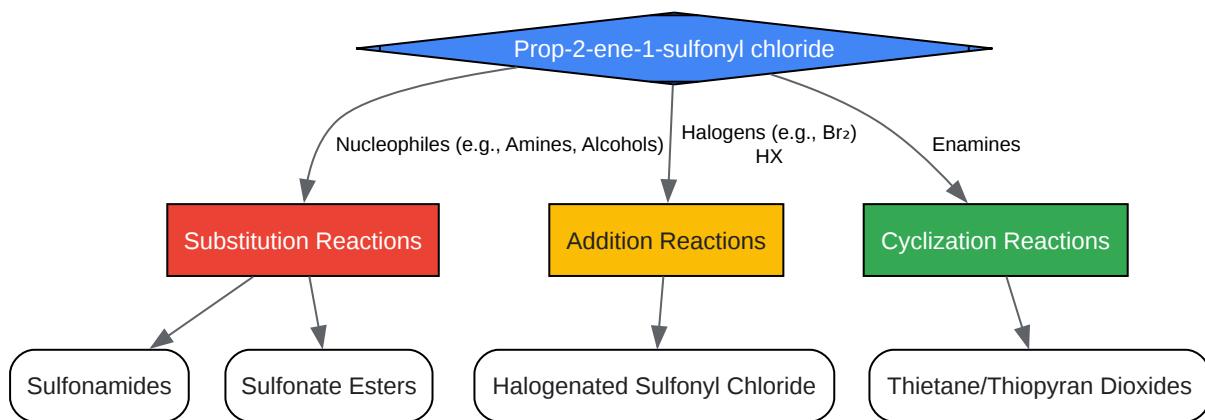
- Conditions: The mixture is heated at 50-60 °C.[3]
- Product: Sodium prop-2-ene-1-sulfonate

Step 2: Chlorination of Sodium Allylsulfonate

Two main chlorinating agents are used for this conversion: phosphorus oxychloride and thionyl chloride.

- Method A: Using Phosphorus Oxychloride (POCl_3)
 - Reagents: Sodium prop-2-ene-1-sulfonate (1.0 equiv), Phosphorus oxychloride (POCl_3) (3.0 equiv).[5]
 - Conditions: The mixture is refluxed at 120°C for 4 hours under a nitrogen atmosphere.[5]
 - Workup: After cooling, the excess POCl_3 is quenched by hydrolyzing the crude product in ice water. The sulfonyl chloride is then extracted with an organic solvent like methylene chloride or chloroform, dried over a drying agent (e.g., MgSO_4), and purified by distillation.[3][5]
- Method B: Using Thionyl Chloride (SOCl_2)
 - This method is considered a milder alternative, suitable for substrates that may be sensitive to the high temperatures used with POCl_3 .[5]
 - Reagents: Sodium prop-2-ene-1-sulfonate (1.0 equiv), Thionyl chloride (SOCl_2) (2.5 equiv).[5]
 - Conditions: SOCl_2 is added dropwise to the sulfonate solution at 0°C. The mixture is then stirred at 65°C for 1 hour.[5]
 - Workup: Excess SOCl_2 is removed by rotary evaporation, and the final product is purified by fractional distillation.[5]

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **Prop-2-ene-1-sulfonyl chloride**.

Chemical Reactivity and Applications

Prop-2-ene-1-sulfonyl chloride is a bifunctional molecule, containing both a highly reactive sulfonyl chloride group and an alkene moiety. This dual reactivity makes it a valuable intermediate in organic synthesis.^[5]

- **Substitution Reactions:** The electrophilic sulfonyl chloride group readily reacts with various nucleophiles. For instance, it reacts with amines to form sulfonamides and with alcohols to yield sulfonate esters. These reactions are fundamental in the synthesis of many biologically active molecules.^[5]
- **Addition Reactions:** The double bond of the allyl group can undergo typical alkene reactions, such as addition of halogens or hydrogen halides. This allows for further functionalization of the molecule.^[5]

- Cyclization Reactions: The compound can participate in cyclization reactions. For example, its reaction with enamines can lead to the formation of vinylthietane 1,1-dioxides and other cyclic sulfur-containing compounds.[5]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **Prop-2-ene-1-sulfonyl chloride**.

Prop-2-ene-1-sulfonyl chloride serves as a key building block in the synthesis of various compounds.

- Pharmaceutical Intermediate: It is used in the synthesis of pharmaceutical compounds. For example, it has been investigated for its potential in treating inflammatory diseases like arthritis due to its inhibitory activity against pancreatic lipase. The mechanism is suggested to involve binding to the receptor site of the enzyme, blocking its activity. It has also been shown to bind to cholesterol esters, potentially inhibiting cholesterol production.
- Bioconjugation: Its role as a versatile electrophile makes it suitable for bioconjugation applications.[5]

Safety and Handling

Prop-2-ene-1-sulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

- GHS Hazard Statements: According to aggregated GHS information, it causes severe skin burns and eye damage (H314) and may cause an allergic skin reaction (H317).[\[1\]](#)
- Precautions: It is classified as an irritant.[\[4\]](#) Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
- Storage: It is a stable liquid that can be stored for long periods.[\[3\]](#)

This guide provides essential technical information for professionals working with **prop-2-ene-1-sulfonyl chloride**. For further details, consulting the cited literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prop-2-ene-1-sulfonyl chloride | C3H5ClO2S | CID 534496 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Prop-2-ene-1-sulfonyl Chloride | Semantic Scholar [semanticscholar.org]
- 4. matrixscientific.com [matrixscientific.com]
- 5. Prop-2-ene-1-sulfonyl chloride | High-Purity Reagent [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Prop-2-ene-1-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079268#prop-2-ene-1-sulfonyl-chloride-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b079268#prop-2-ene-1-sulfonyl-chloride-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com